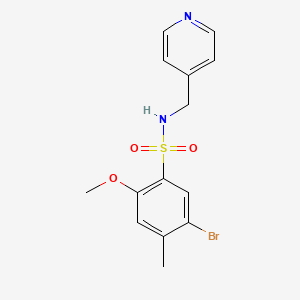
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as AFMK, is a synthetic compound that has been studied for its potential therapeutic applications. AFMK was first synthesized in 1993 by Dr. Russel J. Reiter and his colleagues at the University of Texas Health Science Center. Since then, AFMK has been the subject of numerous scientific studies, and its potential benefits have been explored in various fields of research.
Mecanismo De Acción
The exact mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to act primarily as an antioxidant. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its therapeutic effects. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress, inhibit inflammation, induce apoptosis in cancer cells, and reduce myocardial injury caused by ischemia-reperfusion. In vivo studies have also shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress and inflammation, and it has been shown to have a protective effect against various diseases, including neurodegenerative diseases and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is also relatively stable and can be stored for long periods of time. However, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may have limited solubility in certain solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One potential direction is the exploration of its potential therapeutic applications in other fields of research, such as dermatology and ophthalmology. Additionally, further studies are needed to fully understand the mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its effects on various signaling pathways. Finally, the development of novel synthetic methods for 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may also be an area of future research.
Métodos De Síntesis
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate to form a 2-fluoro-1,3-diketone intermediate. This intermediate is then reacted with methylamine and formaldehyde to form the final product, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. The synthesis method of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and cardiology. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to possess antioxidant and anti-inflammatory properties, and it has been suggested that it may have a protective effect against oxidative stress-related diseases. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has also been studied for its potential anticancer effects, and it has been shown to induce apoptosis in cancer cells. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential cardioprotective effects, and it has been shown to reduce myocardial injury caused by ischemia-reperfusion.
Propiedades
IUPAC Name |
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-5-3-4-6-10(9)14/h3-6,12H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMAGSYECUNCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-4-(2-fluorophenyl)-3,4-di-hydropyrimidin-2(1h)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5121077.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)
![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)
![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)

![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)

![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)